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Compound of Interest

Compound Name: Chmfl-fit3-122

Cat. No.: B606659

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and
pharmacokinetic profile of Chmfl-flt3-122, a potent and orally available FMS-like tyrosine
kinase 3 (FLT3) inhibitor. The information presented herein is intended to support further
research and development of this compound as a potential therapeutic agent for FLT3-ITD
positive Acute Myeloid Leukemia (AML).

Quantitative Pharmacokinetic Data

The oral bioavailability of Chmfl-flt3-122 has been determined to be 30% in preclinical studies.
[1][2][3] The key pharmacokinetic parameters following a single oral administration of 50 mg/kg
and a single intravenous administration of 5 mg/kg in Sprague-Dawley rats are summarized in
the table below.
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R Oral Administration (50 Intra\-le-nous-
mglkg) Administration (5 mg/kg)

Tmax (h) 40+28 0.083 (5 min)

Cmax (ng/mL) 709.3 + 138.6 1006.7 £ 225.1

AUC (0-t) (ng-h/mL) 7068.4 + 1926.2 2118.6 + 404.3

AUC (0-) (ng-h/mL) 7227.8 + 2028.9 2125.1 + 405.2

t1/2 (h) 6.8+2.1 35+0.9

MRT (0-t) (h) 8.7+1.2 25+05

Vz (L/kg) - 49+0.8

CLz (L/h/kg) - 24+05

Oral Bioavailability (F%b) 30%

Experimental Protocols
In Vivo Pharmacokinetic Studies

The pharmacokinetic profile of Chmfl-flt3-122 was assessed in male Sprague-Dawley rats.[1]

e Animal Model: Male Sprague-Dawley rats, weighing between 200 and 250g, were used for
the studies.

e Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle
and had free access to food and water.

e Dosing:

o Oral Administration: A single dose of 50 mg/kg of Chmfl-flt3-122, formulated in 0.5%
carboxymethylcellulose sodium (CMC-Na), was administered by oral gavage.

o Intravenous Administration: A single dose of 5 mg/kg of Chmfl-flt3-122, dissolved in a
vehicle of 10% DMSO, 40% PEG400, and 50% saline, was administered via the tail vein.
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» Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein
at various time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

o Sample Processing: Plasma was separated by centrifugation and stored at -80°C until
analysis.

» Analytical Method: Plasma concentrations of Chmfl-flt3-122 were determined using a
validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

» Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key
pharmacokinetic parameters from the plasma concentration-time data.

In Vivo Efficacy Studies
The anti-tumor efficacy of orally administered Chmfl-flt3-122 was evaluated in a xenograft
model.[1][2]

e Animal Model: Female nude mice were used for the xenograft studies.[1]

e Cell Line: The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, was used
to establish the tumors.

» Tumor Implantation: MV4-11 cells were subcutaneously injected into the flanks of the mice.

o Treatment: Once the tumors reached a palpable size, mice were treated with Chmfl-flt3-122
at a dose of 50 mg/kg, administered orally once daily.[1][2]

» Efficacy Evaluation: Tumor growth was monitored regularly, and the efficacy of the treatment
was assessed by measuring the tumor volume over time.

Visualizations
FLT3-ITD Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem
duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream
signaling pathways, promoting cancer cell proliferation and survival. Chmfl-flt3-122 exerts its
therapeutic effect by inhibiting this aberrant signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Investigating the Oral Bioavailability of Chmfl-flt3-122: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606659#investigating-the-oral-bioavailability-of-
chmfl-flt3-122]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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